![molecular formula C26H51NO2S2 B14261625 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane CAS No. 163300-40-1](/img/structure/B14261625.png)
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane is an organic compound with a complex structure, characterized by the presence of dodecylsulfanyl groups and a nitroethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane typically involves multiple steps. One common method includes the reaction of dodecylthiol with a nitroalkene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol to the nitroalkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl groups can form strong interactions with metal ions or other nucleophiles. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecene: A simpler hydrocarbon with a similar dodecyl chain but lacking the nitro and sulfanyl groups.
2-(Dodecylthiocarbonothioylthio)propionic acid: Contains a dodecyl chain and sulfur groups but has a different overall structure and functional groups.
Uniqueness
1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane is unique due to the combination of its nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
163300-40-1 |
|---|---|
Molekularformel |
C26H51NO2S2 |
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
1-(1-dodecylsulfanyl-2-nitroethenyl)sulfanyldodecane |
InChI |
InChI=1S/C26H51NO2S2/c1-3-5-7-9-11-13-15-17-19-21-23-30-26(25-27(28)29)31-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI-Schlüssel |
MKXIZWKVEAUNHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=C[N+](=O)[O-])SCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


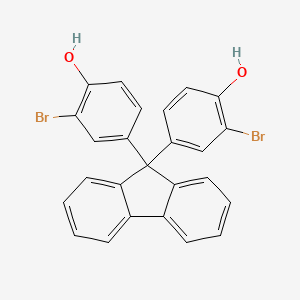
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
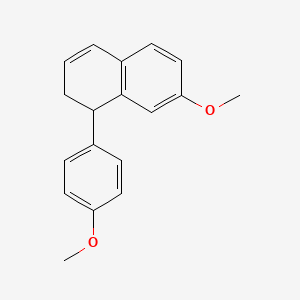
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
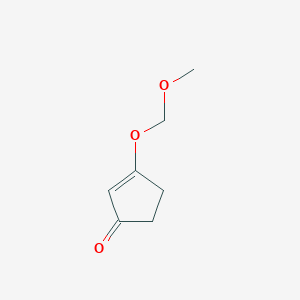
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
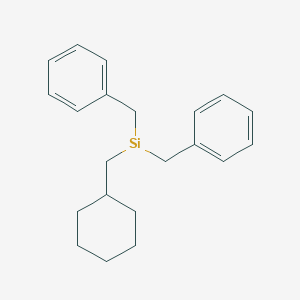
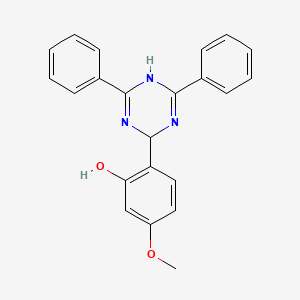

![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
